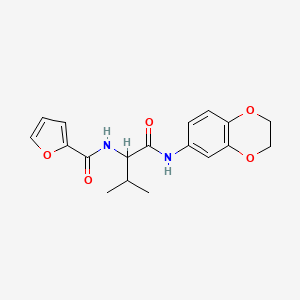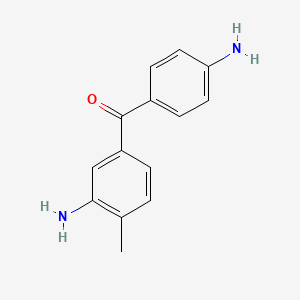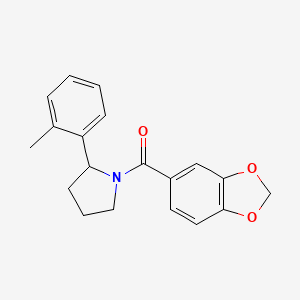![molecular formula C19H23NO4S B6123519 methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)
methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate, also known as MIPPT, is a synthetic compound that has been gaining attention in scientific research for its potential therapeutic applications. MIPPT belongs to the class of compounds known as benzoylphenylureas and has shown promising results in various studies.
Mecanismo De Acción
Methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate works by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as glucose metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic effects in various diseases.
Biochemical and physiological effects:
methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects in animal studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has several advantages for use in laboratory experiments. It is a highly pure compound that can be easily synthesized in large quantities. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate is also stable and has a long shelf life. However, there are also limitations to the use of methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate in laboratory experiments. It is a relatively new compound and its effects on humans are not yet fully understood. In addition, methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has not yet been approved for human use by regulatory agencies such as the FDA.
Direcciones Futuras
There are several future directions for research on methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been shown to improve cognitive function in animal models of these diseases. Another area of interest is the use of methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate in the treatment of cancer. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been found to have anti-tumor effects in various types of cancer cells. Further research is needed to determine the full therapeutic potential of methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate in these areas.
Métodos De Síntesis
The synthesis of methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate involves the reaction of 3-isopropoxybenzoyl isocyanate with 5-propyl-3-thiophenecarboxylic acid in the presence of methylamine. The reaction yields methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
Methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 2-[(3-propan-2-yloxybenzoyl)amino]-5-propylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-5-7-15-11-16(19(22)23-4)18(25-15)20-17(21)13-8-6-9-14(10-13)24-12(2)3/h6,8-12H,5,7H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVLVQBWABXCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)OC(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)-5-propylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)
![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)
![7-(2-fluorobenzyl)-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6123447.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6123463.png)
![3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6123467.png)
![diisopropyl [(2-hydroxyphenyl)(2-naphthylamino)methyl]phosphonate](/img/structure/B6123472.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6123484.png)
![ethyl 3,5-dimethyl-4-({[1-(3-phenylpropyl)-3-piperidinyl]amino}carbonyl)-1H-pyrrole-2-carboxylate](/img/structure/B6123487.png)
![3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6123494.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)


![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)